

Unlocking the Potential of 2-Ethoxysulfonylethanol: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-ETHOXYSULFONYLETHANOL**

Cat. No.: **B1329904**

[Get Quote](#)

Abstract

This technical guide delves into the untapped research potential of **2-ethoxysulfonylethanol**, a bifunctional molecule poised for significant contributions across organic synthesis, medicinal chemistry, and materials science. By examining its distinct structural features—a reactive hydroxyl group and an activatable ethoxysulfonyl moiety—we outline a roadmap for its exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical frameworks but also actionable experimental protocols to pioneer new discoveries. We will explore its utility as a versatile synthetic building block, a precursor for novel bioactive sulfonamides, and a monomer for advanced functional polymers.

Introduction: The Untapped Potential of a Bifunctional Scaffold

In the vast landscape of chemical synthons, the pursuit of molecules offering both versatility and novel reactivity remains a paramount objective. **2-Ethoxysulfonylethanol** (CAS 58337-44-3), also known as ethyl 2-hydroxyethanesulfonate, presents itself as a compelling yet underexplored candidate in this arena. Its structure elegantly combines two highly valuable functional groups: a primary alcohol, a cornerstone of countless synthetic transformations, and

an ethoxysulfonyl group, a precursor to the powerful sulfonyl chemistry that underpins a significant portion of modern pharmaceuticals and materials.[1]

The sulfonamide functional group, for instance, is a key structural feature in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[2][3][4] Furthermore, the broader class of sulfonyl-containing compounds serves as indispensable building blocks in synthetic chemistry.[5] The presence of both a hydroxyl and an ethoxysulfonyl group within the same small molecule opens a gateway to orthogonal chemical modifications, positioning **2-ethoxysulfonylethanol** as a unique platform for generating molecular diversity.

This guide is structured to serve as a catalyst for innovation. It moves beyond a simple recitation of facts to provide a senior scientist's perspective on the causality behind experimental design. We will dissect the molecule's inherent reactivity, propose novel research trajectories, and provide detailed, self-validating experimental protocols to empower researchers to confidently explore these new frontiers.

Foundational Knowledge: Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental characteristics is the bedrock of any successful research endeavor. Here, we consolidate the known and predicted properties of **2-ethoxysulfonylethanol** and propose a robust synthetic pathway.

Physicochemical Data

A compilation of key physical and chemical properties for **2-ethoxysulfonylethanol** is presented below. These values are critical for planning reactions, purification, and analytical characterization.

Property	Value	Source
CAS Number	58337-44-3	[6]
Molecular Formula	C ₄ H ₁₀ O ₄ S	[1]
Molecular Weight	154.18 g/mol	[1]
Boiling Point	315.2°C at 760 mmHg (Predicted)	[6]
Density	1.29 g/cm ³ (Predicted)	[6]
Flash Point	144.4°C (Predicted)	[6]
Synonyms	Ethyl 2-hydroxyethanesulfonate, Ethyl isethionate	[6]

Proposed Synthesis of 2-Ethoxysulfonylethanol

While not widely commercially available, **2-ethoxysulfonylethanol** can be synthesized through established chemical transformations. A plausible and efficient route involves the esterification of sodium isethionate.

Reaction Scheme:

Sodium Isethionate + Ethylating Agent → **2-Ethoxysulfonylethanol**

A logical and scalable approach would be the reaction of sodium 2-hydroxyethanesulfonate (sodium isethionate), which can be prepared from the reaction of ethylene oxide with aqueous sodium bisulfite, with an ethylating agent such as ethyl iodide or diethyl sulfate in a polar aprotic solvent.[\[7\]](#)

Experimental Protocol: Synthesis of 2-Ethoxysulfonylethanol

Objective: To synthesize and characterize **2-ethoxysulfonylethanol** from sodium isethionate.

Materials:

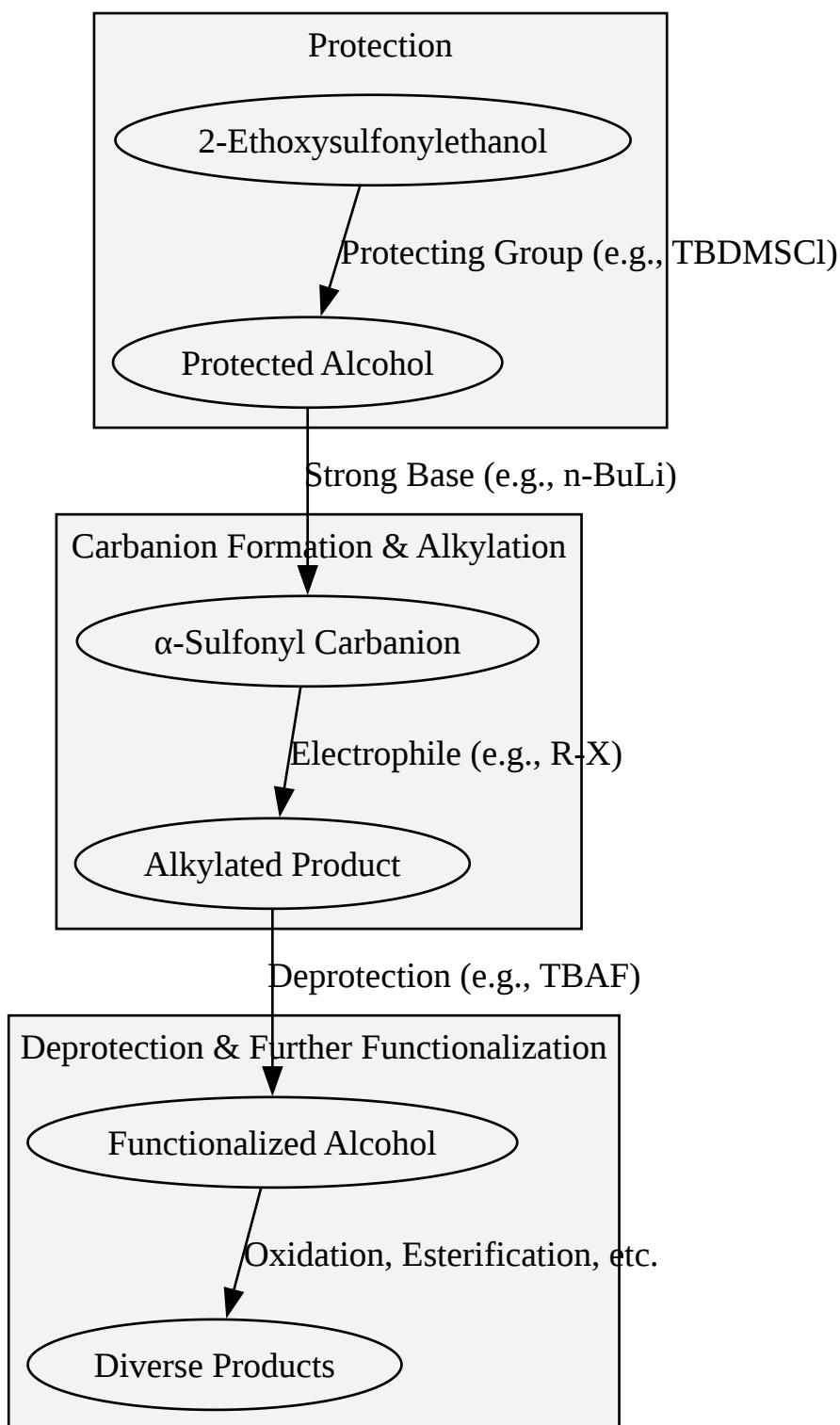
- Sodium isethionate (1.0 eq)
- Ethyl iodide (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diatomaceous earth
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium isethionate and anhydrous DMF.
- Stir the suspension and add ethyl iodide dropwise at room temperature.
- Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove any insoluble salts.
- Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford pure **2-ethoxysulfonylethanol**.

Characterization:

- Confirm the structure of the purified product using ^1H NMR, ^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).


Research Area 1: A Versatile Building Block in Organic Synthesis

The bifunctional nature of **2-ethoxysulfonylethanol** makes it a highly attractive scaffold for the synthesis of complex molecules.^[8] The hydroxyl group can be readily transformed into a variety of other functional groups, while the ethoxysulfonyl moiety provides access to the rich chemistry of α -sulfonyl carbanions.

The α -Sulfonyl Carbanion: A Gateway to C-C Bond Formation

The protons on the carbon atom alpha to the sulfonyl group are acidic and can be deprotonated with a strong base to form a nucleophilic carbanion.^[9] This carbanion can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. This reactivity opens up a vast array of synthetic possibilities.

A key advantage of this approach is the potential for orthogonal reactivity. The hydroxyl group can be protected, allowing for selective reaction at the α -sulfonyl position. Subsequent deprotection of the alcohol reveals a new functional group for further elaboration.

[Click to download full resolution via product page](#)

Experimental Protocol: Alkylation of the α -Sulfonyl Carbanion of Protected 2-Ethoxysulfonylethanol

Objective: To perform an α -alkylation of a protected derivative of **2-ethoxysulfonylethanol**.

Materials:

- Protected **2-ethoxysulfonylethanol** (e.g., TBDMS ether) (1.0 eq)
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
- Alkyl halide (e.g., benzyl bromide) (1.2 eq)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the protected **2-ethoxysulfonylethanol** in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
- Cool the solution to -78°C in a dry ice/acetone bath.
- Add n-BuLi dropwise via syringe, and stir the solution for 30 minutes at -78°C to ensure complete carbanion formation.
- Add the alkyl halide dropwise and allow the reaction to slowly warm to room temperature overnight.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the product by flash column chromatography.

Advanced Synthetic Applications: Julia-Kocienski Olefination and Ramberg-Bäcklund Rearrangement

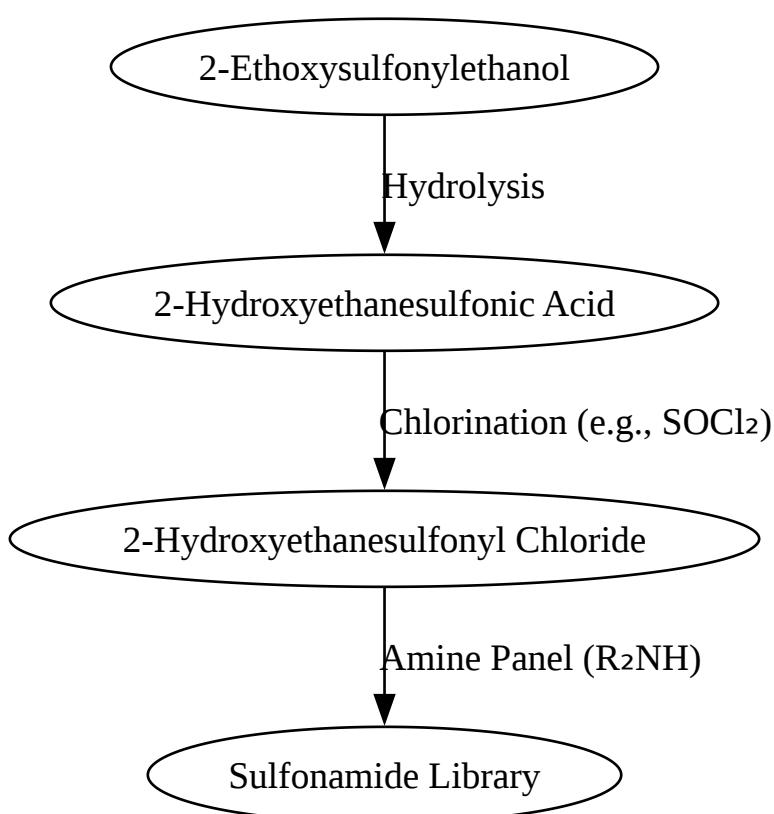
The α -sulfonyl carbanion derived from **2-ethoxysulfonylethanol** can also participate in more complex and powerful synthetic transformations.

- Julia-Kocienski Olefination: This reaction allows for the stereoselective synthesis of alkenes from α -sulfonyl carbanions and carbonyl compounds.[2][10] By modifying the sulfonyl group (e.g., converting it to a benzothiazolyl sulfone), **2-ethoxysulfonylethanol** derivatives could serve as precursors for this important transformation.
- Ramberg-Bäcklund Reaction: This reaction converts α -halo sulfones into alkenes through a three-membered episulfone intermediate.[11][12][13] Halogenation of the α -position of **2-ethoxysulfonylethanol**, followed by treatment with a base, could provide a route to novel vinyl ethers.

Research Area 2: Innovations in Medicinal Chemistry

The structural motifs present in **2-ethoxysulfonylethanol** are highly relevant to drug discovery and development.

A Precursor to Novel Sulfonamide Libraries


Sulfonamides are a well-established and highly successful class of therapeutic agents.[3][5][14] **2-Ethoxysulfonylethanol** can be readily converted into a sulfonyl chloride, a key intermediate for the synthesis of sulfonamides.

The proposed synthetic route involves two key steps:

- Hydrolysis: The ethyl sulfonate ester is hydrolyzed to the corresponding sulfonic acid.

- Chlorination: The sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

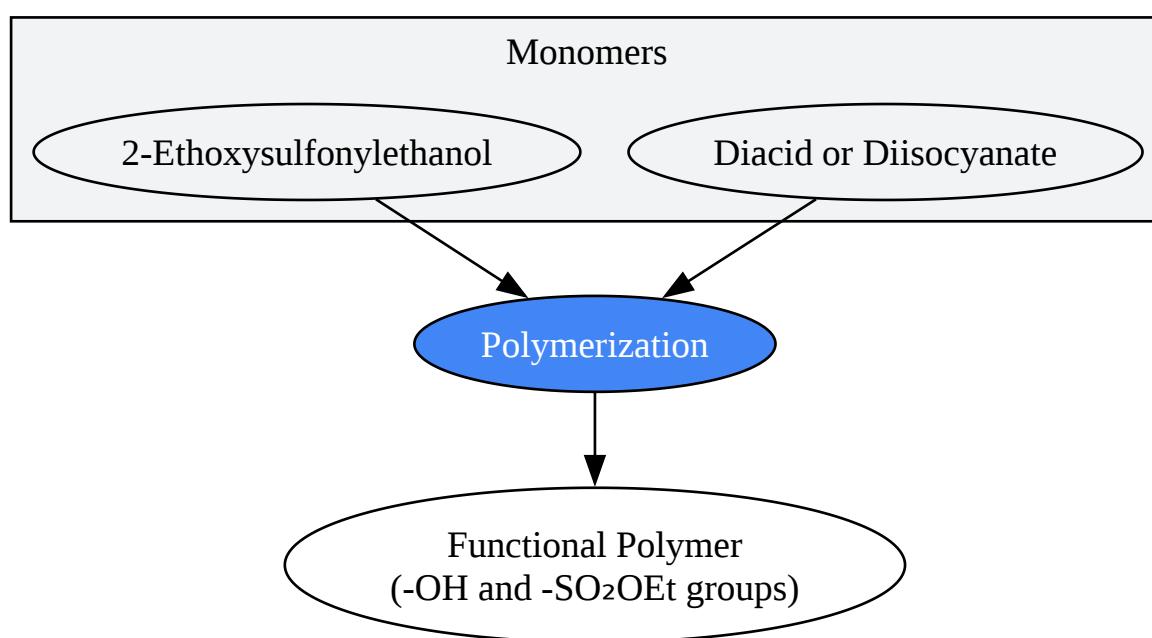
The resulting 2-hydroxyethanesulfonyl chloride is a bifunctional building block that can be reacted with a diverse range of primary and secondary amines to generate a library of novel sulfonamides. The presence of the hydroxyl group offers a handle for further diversification, such as etherification or esterification, to explore structure-activity relationships (SAR).

[Click to download full resolution via product page](#)

Bioisosteric Replacement Strategies

In drug design, the replacement of a functional group with another that has similar physical or chemical properties is a common strategy to improve a drug candidate's pharmacokinetic or pharmacodynamic profile. This is known as bioisosteric replacement.[10][11][12][15] The sulfonic acid or sulfonate ester moiety of derivatives of **2-ethoxysulfonylethanol** could serve as a bioisostere for a carboxylic acid.[13] This substitution can modulate properties such as acidity, lipophilicity, and metabolic stability.

Research Area 3: Advancing Materials Science


The bifunctional nature of **2-ethoxysulfonylethanol** also makes it an intriguing monomer for the synthesis of novel polymers.[\[8\]](#)[\[16\]](#)[\[17\]](#)

A Monomer for Functional Polymers

The hydroxyl group can participate in step-growth polymerization reactions to form polyesters (with dicarboxylic acids) or polyurethanes (with diisocyanates). The pendant ethoxysulfonyl group would be incorporated into the polymer side chain, imparting unique properties to the resulting material.

Potential properties and applications of such polymers include:

- Increased hydrophilicity and water solubility.
- Enhanced thermal stability.
- Coordination sites for metal ions.
- Precursors for ion-exchange resins (after hydrolysis of the sulfonate ester).

[Click to download full resolution via product page](#)

Conclusion and Future Outlook

2-Ethoxysulfonylethanol stands at the cusp of scientific exploration, offering a wealth of opportunities for innovation. Its bifunctional nature, combined with the well-established yet powerful chemistry of its constituent functional groups, provides a robust platform for the development of new synthetic methodologies, the discovery of novel bioactive compounds, and the creation of advanced functional materials. The experimental protocols and research frameworks presented in this guide are intended to serve as a springboard for the scientific community to unlock the full potential of this versatile molecule. The path forward is rich with possibilities, inviting interdisciplinary collaboration to translate the fundamental chemistry of **2-ethoxysulfonylethanol** into tangible advancements in science and technology.

References

- Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Consider
- Julia-Kocienski Olefin
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
- Direct Synthesis of Sulfonamides and Activated Sulfonate Esters
- Recent developments in Ramberg–Bäcklund and episulfone chemistry
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox C
- The Recent Advance of Ramberg-Bäcklund Reaction
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
- **2-ETHOXYSULFONYLETHANOL** (58337-44-3) for sale - Vulcanchem
- The Ramberg-Bäcklund Reaction
- Ramberg–Bäcklund reaction - Wikipedia
- **2-ethoxysulfonylethanol** | 58337-44-3, **2-ethoxysulfonylethanol** Formula - ECHEMI
- α -Sulfonyl Carbanions: Combined Kinetic, Thermodynamic, and NMR Approaches for the Study of the Ionization of Benzyltriflones in Me_2SO and $\text{H}_2\text{O}-\text{Me}_2\text{SO}$ Mixtures
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal
- Alkylation of α -Sulfur-Containing Carbanions - OUCI
- Alkylation of α -Sulfur-Containing Carbanions | Request PDF
- What is meant by bifunctional and trifunctional polymers? - askIITians
- 2-Hydroxyethanesulphonic acid | 107-36-8 - ChemicalBook
- The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups - MDPI
- 3.03 Alkylation of α -Sulfur-Containing Carbanions | Semantic Scholar

- Synthesis of hydroxy sulfonic acids - US4987250A - Google P
- Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates - US20060089509A1 - Google P
- Exploring the Synthesis and Application of Manganese(I)
- 2-Chloroethanol: Properties, Reactions, Production And Uses - Chemcess
- Sodium 2-hydroxyethyl sulfonate
- direct synthesis of various sulfur-containing polymers from element sulfur with various bifunctional compounds - Pacifichem 2021
- Efficient synthesis process of 2-chloroethyl sodium sulfonate - CN115448858B - Google P
- Synthesis of bifunctional molecules as monomers for polyamides starting from fatty acids as biorenewable raw materials.
- 2-Chloroethanol - Wikipedia
- Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane - MDPI
- 3 - Organic Syntheses Procedure
- Usage of 2-chloroethanol
- Multihydroxyl End Functional Polyethylenes: Synthesis, Bulk and Interfacial Properties of Polymer Surfactants | Request PDF

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Julia-Kocienski Olefination: A Tutorial Review | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. synarchive.com [synarchive.com]
- 7. Sodium 2-hydroxyethyl sulfonate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]

- 9. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in Ramberg–Bäcklund and episulfone chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. eurjchem.com [eurjchem.com]
- 16. US20060089509A1 - Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates - Google Patents [patents.google.com]
- 17. Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane [mdpi.com]
- To cite this document: BenchChem. [Unlocking the Potential of 2-Ethoxysulfonylethanol: A Guide to Novel Research Frontiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329904#potential-research-areas-for-2-ethoxysulfonylethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com